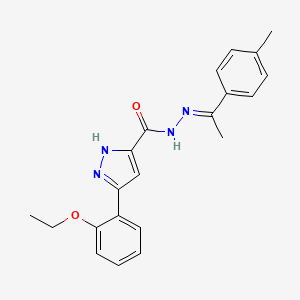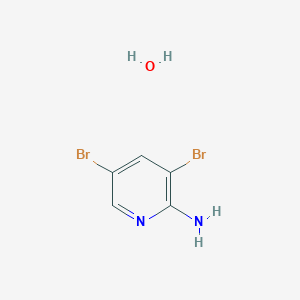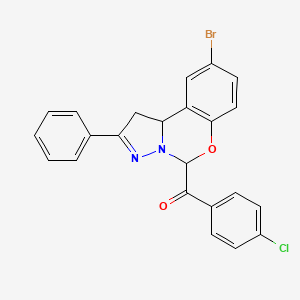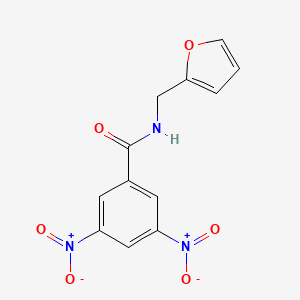![molecular formula C22H15BrCl2N2O B11993310 5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 302914-24-5](/img/structure/B11993310.png)
5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]oxazine core, substituted with bromine, chlorine, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with diketones or β-keto esters.
Oxazine ring formation: The pyrazole intermediate is then reacted with appropriate reagents to form the oxazine ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the aromatic rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bromine, chlorine, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include other pyrazolo[1,5-c][1,3]oxazine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. Some examples include:
- 5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- 5-(4-Chlorophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
特性
CAS番号 |
302914-24-5 |
|---|---|
分子式 |
C22H15BrCl2N2O |
分子量 |
474.2 g/mol |
IUPAC名 |
5-(4-bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15BrCl2N2O/c23-15-8-6-14(7-9-15)22-27-20(12-19(26-27)13-4-2-1-3-5-13)17-10-16(24)11-18(25)21(17)28-22/h1-11,20,22H,12H2 |
InChIキー |
UXDSATGWDPNBSY-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)


![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)




![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)



![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
